N-(2,2-difluorocyclopentyl)benzamide
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Overview
Description
N-(2,2-difluorocyclopentyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a benzamide group attached to a difluorocyclopentyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluorocyclopentyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve the reaction of benzoic acid or benzoyl chloride with appropriate amines in the presence of catalysts. The use of water as a solvent instead of organic solvents can simplify post-treatment operations and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluorocyclopentyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N-(2,2-difluorocyclopentyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.
Medicine: The compound has potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of N-(2,2-difluorocyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This dual action makes them potential candidates for the development of anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-difluorocyclopentyl)benzamide include other benzamide derivatives such as:
- N-(2-phenylethyl)benzamide
- N-(2-methylcyclohexyl)benzamide
- N-(pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique difluorocyclopentyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its effectiveness in disrupting bacterial quorum sensing.
Properties
Molecular Formula |
C12H13F2NO |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
N-(2,2-difluorocyclopentyl)benzamide |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)8-4-7-10(12)15-11(16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16) |
InChI Key |
AAVICSQWQZAKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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